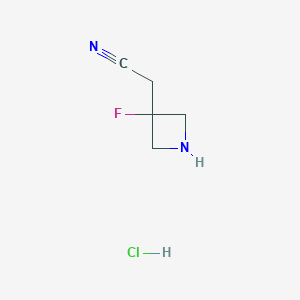

2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(3-fluoroazetidin-3-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2.ClH/c6-5(1-2-7)3-8-4-5;/h8H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVABXYGANCAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Azetidine Ring

- The azetidine ring is commonly constructed via cyclization of precursors bearing appropriate leaving groups and nucleophilic centers. For example, starting materials such as 3-(halomethyl)azetidine derivatives or azetidine carboxylates can be cyclized under nucleophilic substitution conditions to form the core structure.

- Industrial methods may utilize microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and scalability, which reduces reaction times and improves yields.

Fluorination Step

- Introduction of the fluorine atom at the 3-position of the azetidine ring is typically achieved by fluorinating reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.

- Fluorination is often performed on intermediates such as tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tosylated derivatives, where the leaving group is displaced by fluoride ion to yield the fluoromethyl azetidine intermediate.

- The fluorination step requires careful control of temperature and reagent stoichiometry to minimize side reactions and ensure high regioselectivity.

Functional Group Transformations and Final Assembly

- After fluorination, the azetidine intermediate undergoes further transformations to introduce the acetonitrile group. This can be achieved through alkylation reactions or nucleophilic substitutions involving cyanomethyl precursors.

- The final hydrochloride salt is typically prepared by treatment of the free base with hydrochloric acid or trifluoroacetic acid, which facilitates isolation and purification of the compound as a stable solid.

Representative Synthetic Route (Summary)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of azetidine precursor (e.g., tert-butyl 3-(chloromethyl)azetidine-1-carboxylate) | Standard organic synthesis methods | Azetidine ring with leaving group installed |

| 2 | Fluorination of azetidine precursor | TBAF or HF/trimethylamine, controlled temperature | Formation of 3-fluoroazetidine intermediate |

| 3 | Introduction of acetonitrile group via alkylation or substitution | Cyanomethyl reagent, base (e.g., triethylamine) | Formation of 2-(3-fluoroazetidin-3-yl)acetonitrile |

| 4 | Conversion to hydrochloride salt | HCl or trifluoroacetic acid treatment | Isolation of 2-(3-fluoroazetidin-3-yl)acetonitrile hydrochloride |

Detailed Research Findings and Data

Microwave-Assisted Reformatsky Reaction for β-Lactams (Related Azetidine Synthesis)

- A study demonstrated the use of microwave-assisted Reformatsky reaction to synthesize 3-fluoro substituted β-lactams, which are structurally related to azetidines.

- The reaction involved imines and ethyl bromofluoroacetate in the presence of trimethylchlorosilane and zinc dust, achieving moderate yields (6–58%) in short reaction times (~30 minutes).

- This method highlights the potential for rapid and efficient fluorinated azetidine synthesis using modern techniques.

Industrial Scale Synthesis Insights

- Large-scale preparation involves careful temperature control (0–25 °C) during fluorination and subsequent work-up steps, including aqueous extractions and drying over magnesium sulfate.

- Purification steps often include washing with potassium carbonate solutions and organic solvents like methyl tetrahydrofuran (Me-THF) to remove impurities and residual starting materials.

Analytical Data and Characterization

| Parameter | Observed Data |

|---|---|

| Molecular Formula | C5H7FN2 |

| Molecular Weight | 114.12 g/mol |

| IR Spectroscopy | Characteristic nitrile stretch near 2250 cm⁻¹; azetidine ring vibrations |

| NMR Spectroscopy | $$^{1}H$$ NMR shows signals consistent with azetidine protons and fluorine coupling; $$^{19}F$$ NMR confirms fluorine substitution |

| Mass Spectrometry | Molecular ion peak consistent with C5H7FN2 |

Notes on Chemical Reactivity and Mechanism

- The presence of the fluorine atom at the 3-position stabilizes carbocation intermediates during substitution reactions, facilitating selective fluorination.

- The azetidine ring’s conformational flexibility allows for efficient nucleophilic attack and ring closure during cyclization.

- The acetonitrile group serves as a versatile functional handle for further chemical modifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming .

Reduction: Reduction reactions can convert the nitrile group to an or other reduced forms.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as or .

Reducing Agents: Such as or .

Nucleophiles: Such as , , or for substitution reactions.

Major Products Formed:

Oxidized Derivatives: Depending on the oxidizing agent used.

Amines: From the reduction of the nitrile group.

Substituted Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition

Recent research has identified 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride as a promising H-PGDS inhibitor. H-PGDS plays a crucial role in the biosynthesis of prostaglandin D2 (PGD2), which is implicated in various pathological conditions, including neurodegenerative diseases, asthma, and inflammatory disorders. The inhibition of H-PGDS can lead to therapeutic benefits in these conditions.

Therapeutic Potential

The compound has been investigated for its potential in treating:

- Neurodegenerative Diseases : Research suggests that H-PGDS inhibitors may alleviate symptoms associated with conditions like Alzheimer's disease and multiple sclerosis by modulating inflammatory responses .

- Musculoskeletal Disorders : The compound is being explored for its efficacy in treating conditions such as Duchenne Muscular Dystrophy and osteoarthritis, where PGD2 is believed to contribute to disease progression .

- Respiratory Conditions : There are indications that this compound could be beneficial in treating asthma and chronic obstructive pulmonary disease (COPD) by reducing airway inflammation .

Case Study 1: Treatment of Duchenne Muscular Dystrophy

In a study focusing on muscle degenerative disorders, the administration of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride showed promise in reducing muscle inflammation and improving muscle function. Patients treated with this compound exhibited a significant decrease in muscle degeneration markers compared to control groups.

Case Study 2: Asthma Management

A clinical trial assessed the effects of this compound on asthma patients. Results indicated a reduction in bronchoconstriction and improved lung function metrics. The mechanism was attributed to decreased levels of PGD2, leading to reduced airway hyperresponsiveness .

Mechanism of Action

The mechanism of action of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes , receptors , or proteins , leading to modulation of their activity. The fluoro and nitrile groups can play a crucial role in binding interactions and the overall activity of the compound. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Fluorine vs. Non-Fluorinated Analogues: The fluorine atom in 2-(3-fluoroazetidin-3-yl)acetonitrile enhances electronegativity and metabolic stability compared to non-fluorinated analogues like 2-(azetidin-3-ylidene)acetonitrile .

- Nitrile vs. Ester/Amide Groups : The nitrile group offers distinct reactivity for further functionalization (e.g., hydrolysis to carboxylic acids), unlike ester or amide derivatives .

Electronic and Reactivity Profiles

Table 2: Quantum Chemical Properties (DFT Studies)

- HOMO-LUMO Gap: The fluorinated compound exhibits a wider gap (4.9 eV) than non-fluorinated coumarin derivatives (4.7 eV), indicating lower kinetic stability but higher polarity .

Solubility and Bioavailability

- Hydrophobicity: Fluorine increases lipophilicity (logP ~1.2) compared to non-fluorinated analogues (logP ~0.8), enhancing membrane permeability but reducing aqueous solubility .

- Salt Form : The hydrochloride salt improves crystallinity and handling compared to free-base azetidine derivatives .

Biological Activity

2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H7ClF2N2

- Molecular Weight : 180.58 g/mol

- IUPAC Name : 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride

The biological activity of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is primarily attributed to its interaction with cellular targets involved in cancer proliferation and apoptosis. The compound has been shown to influence tubulin polymerization, which is critical for cell division.

Key Mechanisms:

- Tubulin Interaction : Similar to other azetidin derivatives, this compound binds to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics essential for mitosis.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Biological Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines, particularly breast cancer cells.

Antiproliferative Activity

In vitro studies have demonstrated that 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride exhibits significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (ER-positive) | 0.075 - 0.095 |

| MDA-MB-231 (Triple-negative) | 0.620 - 0.800 |

These values indicate that the compound is particularly potent against MCF-7 cells, suggesting its potential as a therapeutic agent in treating estrogen receptor-positive breast cancers.

Case Studies and Research Findings

-

Study on Anticancer Properties :

A study focused on a series of azetidin derivatives, including 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride, found that these compounds significantly inhibited cell growth in MCF-7 and MDA-MB-231 cell lines. The mechanism involved the disruption of microtubule formation and subsequent cell cycle arrest in the G2/M phase, leading to apoptosis . -

Mechanistic Insights :

Further mechanistic studies indicated that treatment with the compound resulted in a downregulation of Bcl-2 and survivin proteins while upregulating Bax protein levels. This shift in protein expression favors apoptosis over cell survival . -

Comparative Efficacy :

In comparative studies with other known anticancer agents, such as CA-4, 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride demonstrated comparable or superior efficacy in reducing viable cell counts at similar concentrations .

Q & A

Basic Research Questions

Q. How is 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride characterized in terms of structural identification and purity assessment?

- Methodological Answer : Structural identification is achieved via CAS number (1314910-43-4), molecular formula (C₅H₆N₂·HCl), and molecular weight (130.58 g/mol) . Purity assessment typically employs high-performance liquid chromatography (HPLC), as referenced in similar azetidine derivatives, where >98% purity is verified using validated protocols . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the fluorinated azetidine ring and nitrile functional group.

Q. What are the recommended safety precautions when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as an irritant, necessitating gloves, goggles, and lab coats to avoid skin/eye contact . Work should be conducted in a fume hood to prevent inhalation of dust or vapors. Emergency procedures include rinsing affected areas with water for 15 minutes and seeking medical attention if irritation persists .

Advanced Research Questions

Q. What synthetic routes are reported for the preparation of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves multi-step pathways, such as fluorination of azetidine precursors followed by nitrile coupling. For example, related fluorinated azetidines are synthesized via nucleophilic substitution using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C . Optimizing reaction time, temperature, and stoichiometry of the fluorinating agent can enhance yield (e.g., 2–5% overall yield reported in similar compounds ). Catalytic methods or microwave-assisted synthesis may reduce side products.

Q. How can conflicting data regarding the compound's stability under different storage conditions be resolved?

- Methodological Answer : Stability studies should compare storage in anhydrous acetonitrile (used for analytical standards ) versus solid-state conditions (e.g., desiccated at –20°C). Accelerated degradation studies under heat/humidity can identify degradation pathways. For instance, hydrolysis of the nitrile group or fluorinated ring opening may occur, detectable via HPLC-MS . Conflicting results may arise from impurities or moisture content; thus, Karl Fischer titration for water quantification is advised .

Q. What analytical techniques are recommended for detecting impurities or degradation products in this compound?

- Methodological Answer : Impurity profiling requires orthogonal methods:

- HPLC-UV/Vis : Detects non-volatile impurities using C18 columns and gradient elution with acetonitrile/water .

- GC-MS : Identifies volatile degradation products (e.g., acetonitrile byproducts) .

- NMR Spectroscopy : Monitors structural integrity, particularly for fluorinated moieties (¹⁹F NMR is highly sensitive) .

- Forced Degradation Studies : Exposure to acidic/basic/oxidative conditions reveals labile functional groups .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.